N-(2-methoxybenzyl)-4-phenylbutanamide
Description
N-(2-Methoxybenzyl)-4-phenylbutanamide is a synthetic amide compound characterized by a butanamide backbone substituted with a 2-methoxybenzyl group at the nitrogen atom and a phenyl group at the terminal carbon (Figure 1). Its molecular formula is C₁₈H₂₁NO₂, with a calculated molecular weight of 283.37 g/mol.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17-12-6-5-11-16(17)14-19-18(20)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHNHEPAWMMVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-4-phenylbutanamide typically involves the reaction of 2-methoxybenzylamine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxybenzyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-(2-hydroxybenzyl)-4-phenylbutanamide.
Reduction: Formation of N-(2-methoxybenzyl)-4-phenylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxybenzyl)-4-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(2-methoxybenzyl)-4-phenylbutanamide and related butanamide derivatives:
Structural and Functional Insights
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in this compound increases electron density, which may enhance fluorescence intensity compared to halogenated analogs like N-(2-chloro-4-methylphenyl)-4-phenylbutanamide .
- Pharmacological Activity : Unlike 4-methoxybutyrylfentanyl, which acts as a potent opioid due to its piperidinyl-phenethyl structure, this compound lacks this motif, suggesting divergent biological targets .
Analytical and Spectroscopic Findings
- Mass Spectrometry : Compounds with the N-(2-methoxybenzyl) group, such as 25iP-NBOMe, produce characteristic fragments at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺) during fragmentation, a pattern likely shared with this compound .
- Fluorescence Properties : Methoxy-substituted benzamides often exhibit strong fluorescence due to extended conjugation, as seen in related compounds (), though empirical data for this specific derivative are needed .
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